N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide
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Overview
Description
N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a piperidine ring substituted with a propan-2-yl group and a naphthalene ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Substitution with Propan-2-yl Group: The piperidine ring is then alkylated with propan-2-yl halide in the presence of a strong base such as sodium hydride.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and appropriate boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studying the interactions with biological macromolecules and understanding its mechanism of action.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Similar structure but with an indole ring instead of a naphthalene ring.
6-{4-[1-(propan-2-yl)piperidin-4-yl]-1,4-diazepan-1-yl}-N-(pyridin-4-yl)pyridine-2-carboxamide: Contains a diazepane ring and pyridine ring.
Uniqueness
N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-1-carboxamide is unique due to its specific combination of a piperidine ring with a propan-2-yl group and a naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(2)21-12-10-16(11-13-21)20-19(22)18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16H,10-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQYVJHLPZUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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